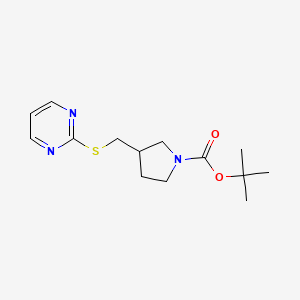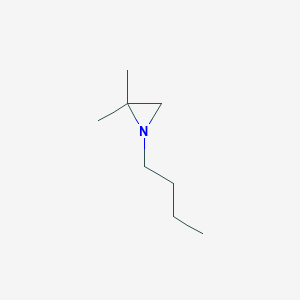
2-(1-Benzylpiperidin-4-yl)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzylpiperidin-4-yl)ethanethiol is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a benzyl group and an ethanethiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-4-yl)ethanethiol typically involves the reaction of 1-benzylpiperidine with an appropriate thiolating agent. One common method is the reaction of 1-benzylpiperidine with 2-chloroethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Benzylpiperidin-4-yl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: The compound can be reduced to form the corresponding piperidine derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Substituted piperidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(1-Benzylpiperidin-4-yl)ethanethiol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting the central nervous system (CNS) and neurodegenerative diseases.
Biological Studies: The compound is studied for its potential antioxidant and cholinergic properties, making it a candidate for research in Alzheimer’s disease and other CNS disorders.
Industrial Applications: It serves as a building block in the synthesis of various fine chemicals and pharmaceuticals, contributing to the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-(1-Benzylpiperidin-4-yl)ethanethiol involves its interaction with specific molecular targets in the body. For instance, it may inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic signaling in the CNS. This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed . Additionally, its antioxidant properties help mitigate oxidative stress, which is implicated in various neurodegenerative diseases .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzylpiperidin-4-yl)ethan-1-one: Another piperidine derivative with potential antioxidant and cholinergic properties.
N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide: A compound with similar structural features and potential therapeutic applications.
Uniqueness
2-(1-Benzylpiperidin-4-yl)ethanethiol is unique due to its specific combination of a piperidine ring, benzyl group, and ethanethiol group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and pharmaceutical research. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C14H21NS |
|---|---|
Peso molecular |
235.39 g/mol |
Nombre IUPAC |
2-(1-benzylpiperidin-4-yl)ethanethiol |
InChI |
InChI=1S/C14H21NS/c16-11-8-13-6-9-15(10-7-13)12-14-4-2-1-3-5-14/h1-5,13,16H,6-12H2 |
Clave InChI |
CZVRRXQQJBNBFC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CCS)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13965638.png)

